
4-Hydroxy Alverine beta-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy Alverine beta-D-Glucuronide is a derivative of alverine, a spasmolytic agent commonly used to treat conditions such as irritable bowel syndrome and primary dysmenorrhea . The compound is formed through the glucuronidation of 4-hydroxy alverine, resulting in a molecule with the molecular formula C26H35NO7 and a molecular weight of 473.56 . This compound is primarily used in research settings to study the pharmacokinetics and metabolism of alverine .
准备方法
The synthesis of 4-Hydroxy Alverine beta-D-Glucuronide involves the hydroxylation of alverine followed by glucuronidation. The hydroxylation step typically employs reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions . The glucuronidation process involves the reaction of 4-hydroxy alverine with glucuronic acid or its derivatives in the presence of catalysts like uridine diphosphate-glucuronosyltransferase (UGT) enzymes
化学反应分析
4-Hydroxy Alverine beta-D-Glucuronide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes under strong oxidizing conditions.
Reduction: The compound can be reduced back to its parent alcohol form using reducing agents like sodium borohydride.
Substitution: The glucuronide moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
4-Hydroxy Alverine beta-D-Glucuronide is widely used in scientific research to study the pharmacokinetics and metabolism of alverine . It serves as a key metabolite in the analysis of alverine’s metabolic pathways and helps in understanding the drug’s bioavailability and excretion . Additionally, this compound is used in proteomics research to study protein interactions and modifications . Its applications extend to fields such as chemistry, biology, and medicine, where it aids in the development of new therapeutic agents and the study of drug metabolism .
作用机制
The mechanism of action of 4-Hydroxy Alverine beta-D-Glucuronide involves its role as a metabolite of alverine. Alverine acts as a spasmolytic by selectively binding to 5-HT1A receptors, reducing the sensitivity of smooth muscle contractile proteins to calcium . This action results in the relaxation of smooth muscles in the alimentary tract and uterus, providing relief from spasms . The glucuronidation of 4-hydroxy alverine enhances its solubility and facilitates its excretion from the body .
相似化合物的比较
4-Hydroxy Alverine beta-D-Glucuronide can be compared with other similar compounds such as:
N-desethyl alverine: Another metabolite of alverine, which lacks the glucuronide moiety and has different pharmacokinetic properties.
4-Hydroxy alverine: The parent compound of this compound, which undergoes glucuronidation to form the latter.
The uniqueness of this compound lies in its enhanced solubility and excretion profile due to the presence of the glucuronide moiety . This property makes it a valuable compound for studying the metabolism and pharmacokinetics of alverine .
属性
分子式 |
C26H35NO7 |
|---|---|
分子量 |
473.6 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-[4-[3-[ethyl(3-phenylpropyl)amino]propyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H35NO7/c1-2-27(16-6-10-18-8-4-3-5-9-18)17-7-11-19-12-14-20(15-13-19)33-26-23(30)21(28)22(29)24(34-26)25(31)32/h3-5,8-9,12-15,21-24,26,28-30H,2,6-7,10-11,16-17H2,1H3,(H,31,32)/t21-,22-,23+,24-,26+/m0/s1 |
InChI 键 |
ROSKDYIQPTYGEV-TYUWDEHNSA-N |
手性 SMILES |
CCN(CCCC1=CC=CC=C1)CCCC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
规范 SMILES |
CCN(CCCC1=CC=CC=C1)CCCC2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(furan-3-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13856595.png)
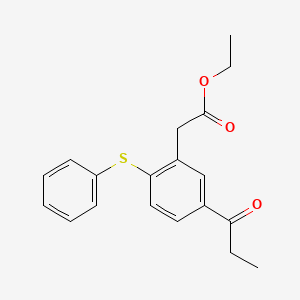
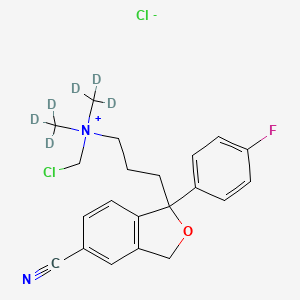
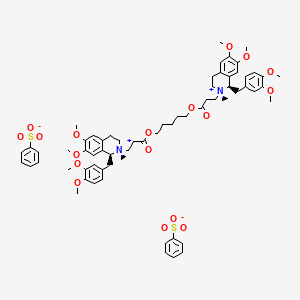
![[(2S,3R,4R,5S)-5-benzoyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] benzoate](/img/structure/B13856628.png)
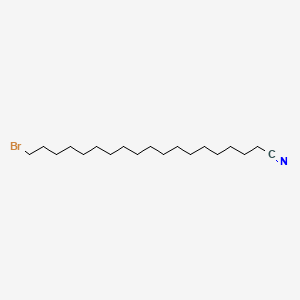
![tert-Butyl 6-(Benzyloxycarbonylamino)-2,3-Dihydro-1H-Imidazo{1,2-b]pyrazole-1-carboxylate](/img/structure/B13856639.png)
![2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid](/img/structure/B13856653.png)
![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13856657.png)
![[(8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B13856661.png)
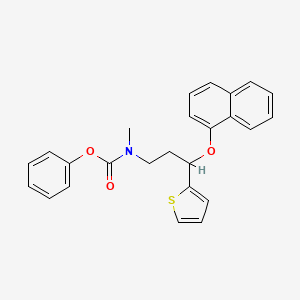
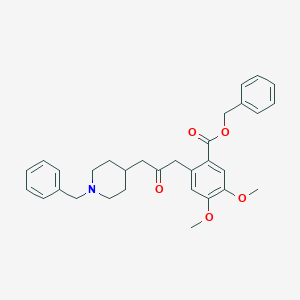
![1,1'-Bis(2,6-dichlorophenyl)-[5,5'-biindoline]-2,2'-dione](/img/structure/B13856670.png)
![2-[(7-chloro-1H-indazol-6-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide](/img/structure/B13856687.png)
